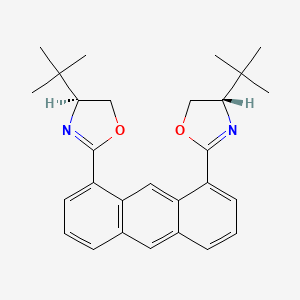

1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene

説明

1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral bis(oxazoline) ligand featuring an anthracene backbone with two (S)-configured 4,5-dihydrooxazole (oxazoline) rings at the 1,8-positions. Each oxazoline ring is substituted with a tert-butyl group at the 4-position, imparting significant steric bulk. Such ligands are widely employed in asymmetric catalysis due to their ability to induce enantioselectivity in reactions like cyclopropanation, Diels-Alder reactions, and alkylations. The tert-butyl groups enhance steric shielding around the metal center, which can improve stereochemical control but may also reduce reaction rates due to hindered substrate approach.

特性

分子式 |

C28H32N2O2 |

|---|---|

分子量 |

428.6 g/mol |

IUPAC名 |

(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |

InChIキー |

BJWZFDUKNVXOJN-DNQXCXABSA-N |

異性体SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |

正規SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.

Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Types of Reactions

1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

科学的研究の応用

1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:

Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.

作用機序

The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene , where the tert-butyl substituents are replaced with isopropyl groups. Key differences arise from the steric and electronic effects of these substituents:

| Property | tert-Butyl Derivative | Isopropyl Derivative |

|---|---|---|

| Substituent Size | Larger (tert-butyl: ~3.0 Å cone angle) | Smaller (isopropyl: ~2.7 Å cone angle) |

| Steric Hindrance | High; restricts substrate access to metal center | Moderate; allows better substrate binding in some cases |

| Solubility | Lower in polar solvents (e.g., methanol) due to hydrophobicity | Slightly higher in polar solvents |

| Synthetic Complexity | Challenging due to steric bulk during cyclization | Less hindered synthesis |

| Enantioselectivity | Potentially higher in reactions requiring rigid chiral environments | May favor reactions requiring flexibility (e.g., larger substrates) |

Electronic and Catalytic Performance

- Steric Effects : The tert-butyl derivative’s larger substituents create a more constrained chiral pocket, favoring enantioselectivity in reactions involving small substrates (e.g., cyclopropanation of styrenes). In contrast, the isopropyl variant may accommodate bulkier substrates.

- Thermal Stability : tert-Butyl groups enhance thermal stability due to stronger C–C bonds, making the ligand suitable for high-temperature reactions.

- Solubility: The tert-butyl derivative’s hydrophobicity limits its use in aqueous media but improves compatibility with non-polar solvents (e.g., toluene).

Chirality Analysis

Enantiopurity and crystal structure analysis of such ligands can be evaluated using parameters like Rogers’s η and Flack’s x, which assess chirality-polarity in crystallography. The tert-butyl derivative’s near-centrosymmetric structure (due to its bulky substituents) may lead to ambiguous η values, whereas the x parameter provides more reliable convergence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。